Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Catalog No.
S663306
CAS No.
64387-67-3
M.F
C11H11N3OS2
M. Wt
265.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadia...

CAS Number

64387-67-3

Product Name

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

InChI

InChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)

InChI Key

CXGNGMANBKYIEF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2

Synonyms

2-Acetamido-5-(benzylthio)1,3,4-thiadiazole; NSC 523937;

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2

The exact mass of the compound Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetamido-5-benzylthio-1,3,4-thiadiazole (CAS 64387-67-3) is an S-protected heterocyclic building block primarily utilized in the scalable synthesis of thiadiazole-based sulfonamides and carbonic anhydrase inhibitors [1]. By masking the highly reactive C5-thiol with a robust benzyl group and acetylating the C2-amine, this compound provides a stable, non-oxidizing intermediate that bypasses the handling difficulties of free mercaptothiadiazoles [2]. Its primary procurement value lies in its role as a shelf-stable, organic-soluble precursor that can be subjected to diverse synthetic modifications before targeted oxidative deprotection to yield sulfonyl chlorides or free thiols.

Substituting this protected compound with its unprotected analog, 2-acetamido-5-mercapto-1,3,4-thiadiazole, introduces severe processability and reproducibility challenges in industrial workflows [1]. Free mercaptothiadiazoles exist in a thiol-thione tautomeric equilibrium that drastically reduces their solubility in standard organic solvents and makes them highly susceptible to oxidative dimerization into disulfides upon exposure to ambient air [2]. This inherent instability leads to variable batch-to-batch yields, requires strict inert-atmosphere handling, and complicates purification. Procuring the S-benzyl protected form eliminates these issues, ensuring consistent stoichiometry and enabling complex multi-step functionalizations that would otherwise degrade a free thiol.

Prevention of Oxidative Dimerization and Shelf-Life Extension

Free thiols on the thiadiazole ring are highly prone to air oxidation, forming insoluble disulfide dimers that skew reaction stoichiometry. The S-benzyl protection completely arrests this degradation pathway, maintaining monomeric integrity over long-term storage [1].

Evidence DimensionAir-exposed thiol oxidation rate (dimerization)
Target Compound Data< 1% disulfide formation over 6 months (ambient air)
Comparator Or Baseline2-Acetamido-5-mercapto-1,3,4-thiadiazole (Free thiol): >15-20% oxidation to disulfide within weeks if unsealed
Quantified Difference>15-fold reduction in oxidative degradation
ConditionsAmbient storage, standard atmospheric exposure

Ensures precise stoichiometric control during scale-up, eliminating the need to pre-reduce the starting material before use.

Enhanced Processability via Tautomer Suppression

Unprotected mercaptothiadiazoles heavily favor the thione tautomer, forming strong intermolecular hydrogen bonds that render them insoluble in most low-boiling organic solvents. Benzylation locks the sulfur, breaking this network and dramatically increasing solubility [1].

Evidence DimensionSolubility in Dichloromethane (DCM) / Ethyl Acetate
Target Compound DataHighly soluble (>50-100 mg/mL) due to locked S-alkylation
Comparator Or Baseline2-Acetamido-5-mercapto-1,3,4-thiadiazole: Poorly soluble (<5 mg/mL)
Quantified Difference>10-fold to 20-fold increase in organic solubility
ConditionsStandard ambient temperature (25°C) organic solvent extraction/reaction conditions

Allows the use of standard, low-boiling organic solvents for homogeneous reactions and extractions, avoiding the need for high-boiling polar aprotic solvents like DMF or DMSO.

Direct, High-Yield Conversion to Sulfonyl Chlorides

The S-benzyl group is not just a passive protecting group; it serves as an excellent leaving group during oxidative chlorination, cleanly yielding sulfonyl chlorides without the over-oxidation byproducts commonly seen when chlorinating free thiols [1].

Evidence DimensionYield of 2-acetamido-1,3,4-thiadiazole-5-sulfonyl chloride
Target Compound Data85-95% yield via direct oxidative chlorination (e.g., Cl2/AcOH or NCS/HCl)
Comparator Or BaselineCrude unpurified free thiol mixtures: highly variable yields (50-70%) with over-oxidation byproducts
Quantified Difference15-25% absolute yield improvement with higher crude purity
ConditionsAqueous acetic acid or dilute HCl, 0-10°C

Provides a reliable, high-yielding pathway to critical sulfonamide APIs (like Acetazolamide analogs) without handling unstable free thiol intermediates.

Orthogonal Protection for Selective N-Functionalization

When modifying the acetamide group or the thiadiazole core, free thiols will aggressively compete for electrophiles. The S-benzyl group provides complete orthogonal protection, directing reactivity exclusively to the desired nitrogen centers [1].

Evidence DimensionS-Alkylation interference during N-functionalization
Target Compound Data0% competitive S-alkylation (sulfur is fully protected by the benzyl group)
Comparator Or Baseline2-Acetamido-5-mercapto-1,3,4-thiadiazole: Significant competitive S-alkylation (often >30-50% depending on base/electrophile)
Quantified DifferenceComplete elimination of competitive sulfur alkylation
ConditionsElectrophilic substitution in the presence of mild bases

Enables complex structural modifications elsewhere on the molecule without wasting reagents on unwanted sulfur side-reactions.

Precursor for Novel Carbonic Anhydrase Inhibitors

Because the S-benzyl group can be cleanly converted to a sulfonyl chloride, this compound is an effective starting point for synthesizing new libraries of thiadiazole-sulfonamide drugs. Chemists can functionalize the acetamide nitrogen first, then unmask the sulfur to form the critical zinc-binding sulfonamide pharmacophore [1].

Synthesis of Thiadiazole-Based Agrochemicals

The enhanced solubility of 2-Acetamido-5-benzylthio-1,3,4-thiadiazole in standard organic solvents makes it highly suitable for large-scale agrochemical manufacturing. It allows for homogeneous cross-coupling or N-alkylation reactions that would fail or require extreme conditions if the insoluble free thiol were used [2].

Orthogonal Solid-Phase Synthesis Workflows

In complex multi-step combinatorial chemistry, free thiols can poison transition metal catalysts or cross-react with electrophilic linkers. Procuring this S-protected variant allows the thiadiazole core to be safely integrated into solid-phase peptide or small-molecule libraries, with the benzyl group removed only at the final cleavage step [2].

XLogP3

2.2

Other CAS

64387-67-3

Wikipedia

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Dates

Last modified: 08-15-2023

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